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Compound of Interest

Compound Name:

(6-Methoxy-5-

(trifluoromethyl)pyridin-3-

yl)boronic acid

Cat. No.: B2566626 Get Quote

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of

specific cancers, particularly non-small cell lung cancer (NSCLC). However, the emergence of

resistance mutations has been a persistent challenge. Lorlatinib was specifically designed to

address this, demonstrating potent activity against a wide range of clinically acquired

resistance mutations that render first and second-generation ALK inhibitors ineffective.[1][2]

Furthermore, its ability to penetrate the blood-brain barrier makes it a critical agent for treating

brain metastases, a common complication in ALK-positive NSCLC.[1][2][3]

Physicochemical Properties of Lorlatinib
A thorough understanding of a compound's physical and chemical properties is fundamental for

its application in research and development.
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Property Value Source

CAS Number 1454846-35-5 [3][4][5]

Synonyms
PF-06463922, PF06463922,

PF 06463922
[4][5][6]

Molecular Formula C21H19FN6O2 Inferred from Structure

Molecular Weight 406.41 g/mol Inferred from Formula

Appearance Crystalline solid General Knowledge

Solubility Soluble in DMSO [7]

Storage
Store at -20°C for long-term

stability
[7]

Mechanism of Action: Dual Inhibition of ALK and
ROS1
Lorlatinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ALK

and ROS1 kinases, preventing their phosphorylation and subsequent activation of downstream

signaling pathways.[2][4] This ultimately leads to the inhibition of cell proliferation and the

induction of apoptosis in cancer cells harboring ALK or ROS1 fusion proteins.[5]

Potency and Selectivity
Lorlatinib exhibits exceptional potency against both wild-type and mutated forms of ALK and

ROS1.[1][5]

Target Ki (Inhibition Constant) Source

ROS1 <0.025 nM [4]

Wild-type ALK <0.07 nM [4][5]

ALK L1196M 0.7 nM [4][5]
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Its ability to inhibit a wide array of ALK resistance mutations, including the highly recalcitrant

G1202R mutation, sets it apart from earlier generation inhibitors.[1]

Signaling Pathway Inhibition
The binding of Lorlatinib to ALK/ROS1 kinases disrupts key downstream signaling cascades

crucial for cancer cell survival and growth.
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Caption: Lorlatinib inhibits ALK/ROS1 phosphorylation, blocking downstream signaling.

Applications in Research and Drug Development
Lorlatinib serves as a critical tool for investigating ALK- and ROS1-driven cancers and for

developing novel therapeutic strategies.

Experimental Protocols
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This assay is used to determine the inhibitory activity of Lorlatinib against specific ALK or ROS1

kinase variants.

Methodology:

Recombinant ALK or ROS1 kinase is incubated with a specific substrate and ATP.

Varying concentrations of Lorlatinib are added to the reaction mixture.

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often

using a microfluidic mobility shift assay.[2]

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is

then calculated.

This assay assesses the effect of Lorlatinib on the growth of cancer cell lines harboring ALK or

ROS1 fusions.

Methodology:

Cancer cells (e.g., HCC78 for ROS1, H3122 for ALK) are seeded in 96-well plates.[2][5]

Cells are treated with a range of Lorlatinib concentrations for a specified period (e.g., 72

hours).

Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).

The GI50 (concentration for 50% growth inhibition) is determined.

This technique is used to confirm the on-target effect of Lorlatinib by examining the

phosphorylation status of downstream signaling proteins.

Methodology:

ALK- or ROS1-positive cells are treated with Lorlatinib for a short period (e.g., 2-4 hours).

Cell lysates are prepared and proteins are separated by SDS-PAGE.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4504786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504786/
https://www.selleckchem.com/products/lorlatinib-pf-6463922-alk-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2566626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proteins are transferred to a membrane and probed with antibodies specific for

phosphorylated and total forms of ALK/ROS1, ERK, and AKT.

A decrease in the phosphorylated forms of these proteins indicates effective target inhibition.

[7]

In Vivo Studies
Lorlatinib has demonstrated significant antitumor efficacy in various preclinical xenograft

models, including those with intracranial tumors, highlighting its brain-penetrant properties.[2]

[3][5]
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Caption: Workflow for assessing the in vivo efficacy of Lorlatinib.
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Suppliers of Lorlatinib (PF-06463922)
For research purposes, Lorlatinib can be obtained from several reputable suppliers.

Supplier Product Name Catalog Number

MedChemExpress Lorlatinib (PF-06463922) HY-12846

Selleck Chemicals Lorlatinib (PF-06463922) S7529

Cayman Chemical PF-06463922 17978

APExBIO PF-06463922 A8333

Axon Medchem PF 06463922 2600

Probechem Lorlatinib (PF-06463922) PC-45869

Note: Product availability and catalog numbers are subject to change. Please verify with the

supplier.

Conclusion
Lorlatinib (PF-06463922) represents a significant advancement in the field of targeted cancer

therapy. Its potent, broad-spectrum activity against ALK and ROS1, including clinically relevant

resistance mutations, and its excellent CNS penetration, make it an invaluable tool for both

basic research and clinical applications. This guide provides a foundational understanding of its

properties and applications, empowering researchers to effectively utilize this compound in

their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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